REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([O:16]C)=[O:15])[N:12]=2)=[CH:4][CH:3]=1.[Li+].[OH-]>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([OH:16])=[O:15])[N:12]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
methyl 2-[2-(6-methyl-3-pyridyl)-1,3-thiazol-4-yl]acetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)C=1SC=C(N1)CC(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was prepared
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed successively with CH2Cl2, EtOAc, and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C=1SC=C(N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |